3-[3-(4-Bromophenyl)ureido]-4-ethoxy-benzenesulfonyl chloride
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Overview
Description
3-(3-(4-bromophenyl)ureido)-4-ethoxybenzene-1-sulfonyl chloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromophenyl group, a ureido group, an ethoxybenzene moiety, and a sulfonyl chloride functional group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-bromophenyl)ureido)-4-ethoxybenzene-1-sulfonyl chloride typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 4-bromophenyl isocyanate with 4-ethoxybenzene-1-sulfonyl chloride in the presence of a suitable base, such as triethylamine, to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-bromophenyl)ureido)-4-ethoxybenzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and reduction: The bromophenyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling reactions: The compound can be used in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide.
Oxidation and reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be employed.
Coupling reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are used under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with aniline would yield 3-(3-(4-bromophenyl)ureido)-4-ethoxybenzene-1-sulfonamide.
Scientific Research Applications
3-(3-(4-bromophenyl)ureido)-4-ethoxybenzene-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be employed in the development of biochemical assays and as a probe for studying enzyme activities.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-(4-bromophenyl)ureido)-4-ethoxybenzene-1-sulfonyl chloride depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The molecular targets and pathways involved vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group but differs in its overall structure and functional groups.
4-bromophenyl isocyanate: A simpler compound that serves as a precursor in the synthesis of 3-(3-(4-bromophenyl)ureido)-4-ethoxybenzene-1-sulfonyl chloride.
Uniqueness
3-(3-(4-bromophenyl)ureido)-4-ethoxybenzene-1-sulfonyl chloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of research.
Properties
Molecular Formula |
C15H14BrClN2O4S |
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Molecular Weight |
433.7 g/mol |
IUPAC Name |
3-[(4-bromophenyl)carbamoylamino]-4-ethoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C15H14BrClN2O4S/c1-2-23-14-8-7-12(24(17,21)22)9-13(14)19-15(20)18-11-5-3-10(16)4-6-11/h3-9H,2H2,1H3,(H2,18,19,20) |
InChI Key |
JOPDWKSALKKZNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)NC(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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